N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine
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Overview
Description
N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene ring, a benzimidazole moiety, and a prop-2-enyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine typically involves multi-step organic reactions. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various reduced benzimidazole derivatives .
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzyme active sites, inhibiting their activity and leading to the disruption of metabolic pathways . The molecular targets often include enzymes involved in cell wall synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazole
- N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine derivatives
- Naphthalene-based benzimidazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the naphthalene ring and the benzimidazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-2-14-24-20-13-6-5-12-19(20)23-21(24)22-15-17-10-7-9-16-8-3-4-11-18(16)17/h2-13H,1,14-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGDPOVSYBTEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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